4-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid 4-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14780217
InChI: InChI=1S/C21H20N2O5S/c1-27-17-8-7-15(9-18(17)28-2)20-23-16(12-29-20)10-19(24)22-11-13-3-5-14(6-4-13)21(25)26/h3-9,12H,10-11H2,1-2H3,(H,22,24)(H,25,26)
SMILES:
Molecular Formula: C21H20N2O5S
Molecular Weight: 412.5 g/mol

4-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

CAS No.:

Cat. No.: VC14780217

Molecular Formula: C21H20N2O5S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

4-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid -

Specification

Molecular Formula C21H20N2O5S
Molecular Weight 412.5 g/mol
IUPAC Name 4-[[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid
Standard InChI InChI=1S/C21H20N2O5S/c1-27-17-8-7-15(9-18(17)28-2)20-23-16(12-29-20)10-19(24)22-11-13-3-5-14(6-4-13)21(25)26/h3-9,12H,10-11H2,1-2H3,(H,22,24)(H,25,26)
Standard InChI Key QWNIRGZUHMKOMR-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O)OC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The compound’s IUPAC name, 4-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid, delineates its core components:

  • A 1,3-thiazole ring substituted at the 2-position with a 3,4-dimethoxyphenyl group.

  • An acetyl linker bridging the thiazole’s 4-position to an aminomethyl group.

  • A benzoic acid moiety at the para position of the benzene ring .

The SMILES notation COc1ccc(cc1OC)c1nc(CC(NCc2ccc(cc2)C(O)=O)=O)cs1\text{COc1ccc(cc1OC)c1nc(CC(NCc2ccc(cc2)C(O)=O)=O)cs1} further clarifies the connectivity and stereochemistry, confirming its achiral nature .

Molecular Geometry and Stereochemical Considerations

Crystallographic data are unavailable, but computational models predict a planar thiazole ring conjugated with the dimethoxyphenyl group, while the acetylaminomethyl bridge adopts a flexible conformation. The absence of chiral centers (as indicated by the "ACHIRAL" designation) simplifies synthetic and analytical workflows .

Physicochemical Properties

Lipophilicity and Solubility

PropertyValue
Molecular Weight412.46 g/mol
logP\log P3.34
logD\log D0.37
logSw\log S_w-3.52
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Polar Surface Area78.34 Ų

Acid-Base Behavior

The benzoic acid group (pKa4.2\text{p}K_a \approx 4.2) confers pH-dependent solubility, with ionization likely above pH 5. The thiazole ring (pKa2.5\text{p}K_a \approx 2.5) may protonate under highly acidic conditions, though experimental data are lacking .

Synthetic Routes and Characterization

Hypothetical Synthesis Strategy

While no explicit synthesis is documented, analogous thiazole derivatives are typically prepared via:

  • Hantzsch Thiazole Synthesis: Condensation of thioamides with α-halo ketones.

  • Acetylation: Coupling of the thiazole-acetic acid intermediate with 4-(aminomethyl)benzoic acid using carbodiimide activators .

Analytical Characterization

Key characterization data include:

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion at m/zm/z 412.46 (M+^+).

  • Nuclear Magnetic Resonance (NMR): Distinct signals for methoxy protons (~3.8 ppm), thiazole protons (~7.5 ppm), and benzoic acid protons (~8.1 ppm) .

Applications in Drug Discovery

Screening Libraries

This compound is cataloged in commercial screening libraries (e.g., ChemDiv Y044-0568) for high-throughput screening against therapeutic targets .

Medicinal Chemistry Optimization

Future studies could explore:

  • Prodrug Derivatives: Esterification of the carboxylic acid to improve oral absorption.

  • Hybrid Molecules: Conjugation with known pharmacophores to enhance polypharmacology.

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